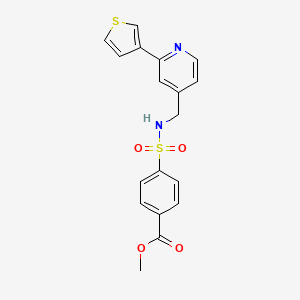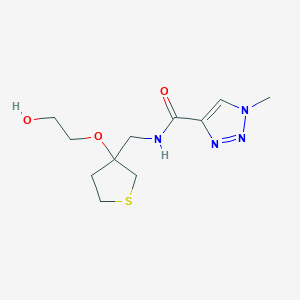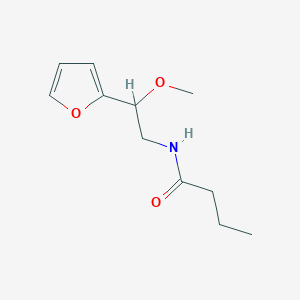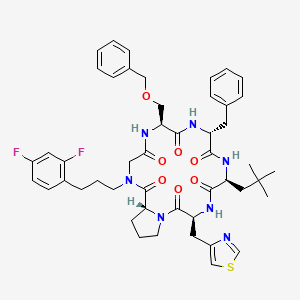
methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Transparent Aromatic Polyimides
The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with high refractive indices and small birefringence, showcases the application of sulfur-containing aromatic compounds in materials science. These materials are noted for their good thermomechanical stabilities and potential applications in optoelectronics due to their high transparency and colorlessness, along with high refractive indices, which are desirable properties for advanced optical materials (Tapaswi et al., 2015).
Supramolecular Liquid Crystals
Another area of application is the development of supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds. The study explores how lateral substitution affects the stability and extent of supramolecular liquid crystal phases, demonstrating the role of thiophenyl-substituted compounds in creating materials with tailored mesophase behavior, which is crucial for the design of new liquid crystalline materials (Naoum et al., 2010).
Photophysical Properties of Modified Methyl Salicylate Derivatives
Research on S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(thiophen-2-yl)benzoate, investigates their photophysical properties. These studies are crucial for understanding the impact of thiophenyl groups on the optical properties of organic molecules, which can be applied in the development of new photonic materials with specific light absorption and emission characteristics (Yoon et al., 2019).
Synthesis of Sulfur Heterocyclic Compounds
The synthesis and evaluation of sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties highlight the exploration of thiophenyl compounds in medicinal chemistry. These compounds are investigated for their potential as human topoisomerase IIα inhibiting anticancer agents, showcasing the application of sulfur and thiophene derivatives in the search for new therapeutic agents with specific biological activities (Murugavel et al., 2019).
作用機序
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth and differentiation .
Mode of Action
Similar compounds have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially inhibiting its activity .
Biochemical Pathways
Inhibition of tyrosine kinases can affect multiple signaling pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Result of Action
Inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
生化学分析
Biochemical Properties
Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant and anti-inflammatory activities . The compound’s interaction with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhances its antioxidant properties. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound modulates the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to altered gene expression profiles . These changes in gene expression can result in reduced production of pro-inflammatory cytokines and increased expression of antioxidant enzymes. Additionally, the compound’s impact on cellular metabolism includes the modulation of glucose uptake and utilization, which can influence overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it can inhibit the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators . Additionally, the compound’s interaction with transcription factors such as NF-κB results in altered gene expression, promoting anti-inflammatory and antioxidant responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained anti-inflammatory and antioxidant effects. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant activities without any observed toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate oxidative stress and inflammation . For instance, it enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, contributing to its overall antioxidant effects. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further modulating cellular responses to oxidative stress and inflammation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells is influenced by its interactions with binding proteins, which facilitate its accumulation in specific tissues. These transport and distribution properties contribute to the compound’s overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy. The compound’s presence in mitochondria is particularly important for its role in modulating oxidative stress and maintaining cellular homeostasis.
特性
IUPAC Name |
methyl 4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-18(21)14-2-4-16(5-3-14)26(22,23)20-11-13-6-8-19-17(10-13)15-7-9-25-12-15/h2-10,12,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFENWGOARSXYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)


![[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2523269.png)
![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2523270.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2523272.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)
![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2523277.png)
![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)
